molecular formula C15H20O5 B1673122 Heptelidic acid CAS No. 57710-57-3

Heptelidic acid

Cat. No. B1673122
CAS RN: 57710-57-3
M. Wt: 280.32 g/mol
InChI Key: JESMSCGUTIEROV-RTWAVKEYSA-N
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Description

Heptelidic acid, also known as Koningic acid, is a terpene lactone . It is a natural product found in Trichoderma virens, Phyllosticta, and Trichoderma koningii . It is a sesquiterpene antibiotic and a specific GAPDH inhibitor .


Synthesis Analysis

The biosynthetic pathway of Heptelidic acid has been elucidated, uncovering the enzymatic basis of formation of the epoxide warhead . Feeding experiments with carbon-13 labeled acetate allowed complete assignment of the 13 C-NMR spectrum and showed that trans, trans - or cis, trans -farnesyl pyrophosphate is the probable biosynthetic precursor to heptelidic acid .


Molecular Structure Analysis

Heptelidic acid has a molecular formula of C15H20O5 . Its molecular weight is 280.32 g/mol . The IUPAC name is (5 aS ,6 R ,9 S ,9 aS )-1-oxo-6-propan-2-ylspiro [3,5 a ,6,7,8,9 a -hexahydro-2-benzoxepine-9,2’-oxirane]-4-carboxylic acid .


Chemical Reactions Analysis

Heptelidic acid is a nanomolar inhibitor of GADPH through the covalent modification of the active site cysteine thiol . The biosynthetic pathway of Heptelidic acid was elucidated, which uncovered the enzymatic basis of formation of the epoxide warhead .


Physical And Chemical Properties Analysis

Heptelidic acid has a molecular weight of 280.32 g/mol . Its molecular formula is C15H20O5 . The IUPAC name is (5 aS ,6 R ,9 S ,9 aS )-1-oxo-6-propan-2-ylspiro [3,5 a ,6,7,8,9 a -hexahydro-2-benzoxepine-9,2’-oxirane]-4-carboxylic acid .

Scientific Research Applications

Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Heptelidic acid is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It works by covalently modifying the active site cysteine thiol of GAPDH . This inhibition is irreversible and time-dependent .

Antibiotic Activity

Heptelidic acid has been shown to have antibiotic activity against anaerobic bacteria such as Bacteroides . This makes it a potential candidate for the development of new antibiotics.

Inducing Apoptosis in High-Glycolytic Cancer Cells

Heptelidic acid can selectively induce apoptosis in high-glycolytic cancer cells . It does this by inhibiting the generation of ATP in the glycolytic pathway , which is crucial for the survival and proliferation of cancer cells.

Inhibitor of Mammalian DNA Polymerases

Heptelidic acid is a selective and competitive inhibitor of mammalian DNA polymerases β and λ, as well as terminal deoxynucleotidyl transferase in family X of DNA polymerases . This suggests potential applications in the field of cancer therapy, where inhibition of DNA polymerases can prevent the replication of cancer cells.

Study of Resistance Mechanisms

The study of how nature evolves resistance to highly potent natural products like heptelidic acid is important for the development of new antibiotics, anticancer drugs, and pesticides . Understanding the biosynthesis and mechanism of self-resistance of heptelidic acid could accelerate the development of improved inhibitors .

Growth Inhibitor in Soy Sauce Brewing

Heptelidic acid is produced by Aspergillus oryzae and acts as a growth inhibitor of the salt-tolerant lactic acid bacteria in soy sauce brewing . This suggests potential applications in the food industry, particularly in the control of microbial growth during fermentation processes.

Mechanism of Action

Heptelidic acid, also known as Koningic acid, is a potent, selective, and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway .

Target of Action

Heptelidic acid primarily targets the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a significant role in the intermediary metabolism of human tissues, and all organisms require its catalytic capability to maintain adequate glycolytic flux .

Mode of Action

Heptelidic acid inhibits GAPDH through the covalent modification of the active site cysteine thiol . This inhibition disrupts cellular energy production by blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, thereby impeding ATP generation in cells .

Biochemical Pathways

GAPDH, the target of Heptelidic acid, catalyzes the sixth reaction of glycolysis in eukaryotic cells . The triose substrate of GAPDH is a product of several important metabolic pathways: stage one of glycolysis, fructose catabolism, pentose phosphate pathway, and glycerol metabolism . By inhibiting GAPDH, Heptelidic acid disrupts these pathways and affects the downstream effects related to energy production and other cellular functions.

Pharmacokinetics

The biosynthetic pathway of heptelidic acid has been elucidated, uncovering the enzymatic basis of the formation of the epoxide warhead .

Result of Action

The inhibition of GAPDH by Heptelidic acid disrupts cellular energy production, impeding ATP generation in cells . This specific mode of action makes Heptelidic acid a valuable tool in biochemical research for studying cellular metabolism, energy regulation, and glycolytic enzyme function .

Action Environment

The action of Heptelidic acid can be influenced by environmental factors. For instance, the production of Heptelidic acid was observed when the strain was grown in potato dextrose broth at 28°C while shaking at 250 rpm

Safety and Hazards

Heptelidic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESMSCGUTIEROV-RTWAVKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105608
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptelidic acid

CAS RN

57710-57-3
Record name (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57710-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Koningic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KONINGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of heptelidic acid?

A1: Heptelidic acid acts as a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) []. It irreversibly binds to the active site cysteine residue (Cys-149) of GAPDH [, ], leading to inhibition of the enzyme's activity [].

Q2: What are the downstream consequences of GAPDH inhibition by heptelidic acid?

A2: Inhibition of GAPDH by HA disrupts glycolysis, a fundamental metabolic pathway for energy production in cells [, ]. This disruption leads to a decrease in ATP levels [, ] and can trigger various cellular responses, including apoptosis [, , ], altered immune cell function [], and potential therapeutic effects against cancer cells [, ].

Q3: Does heptelidic acid affect other cellular processes besides glycolysis?

A3: While primarily known for its impact on glycolysis through GAPDH inhibition, research suggests HA might influence other cellular processes. For instance, it has been implicated in modulating phospholipase D2 (PLD2) activity in PC12 cells []. Additionally, its effects on amino acid and fatty acid metabolism are being investigated [].

Q4: What is the molecular formula and weight of heptelidic acid?

A4: The molecular formula of heptelidic acid is C15H20O5, and its molecular weight is 280.31 g/mol [].

Q5: What spectroscopic data are available for the characterization of heptelidic acid?

A5: The structural elucidation of heptelidic acid has been achieved using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide information about the hydrogen and carbon atoms in the molecule [, ]. Additionally, infrared (IR) spectroscopy is employed to identify functional groups present in the compound, such as the characteristic absorption bands for carboxyl and isopropyl groups [].

Q6: How do structural modifications of heptelidic acid affect its activity?

A6: Studies exploring the structure-activity relationship (SAR) of HA and its analogs have revealed key structural features essential for its activity. The presence of the epoxide warhead and the fused lactone ring system are crucial for potent GAPDH inhibition []. Modifications to these moieties can significantly impact its potency and selectivity [].

Q7: What is known about the stability of heptelidic acid?

A7: The stability of HA under various conditions is an active area of research. Factors such as temperature, pH, and exposure to light can affect its degradation rate. Formulation strategies to improve its stability, solubility, and bioavailability are being investigated [, ].

Q8: What is known about the pharmacokinetics (PK) of heptelidic acid?

A8: The pharmacokinetic properties of HA, including its absorption, distribution, metabolism, and excretion (ADME), are under investigation. Understanding these properties is crucial for optimizing its therapeutic potential and determining effective dosage regimens [].

Q9: What are the in vitro and in vivo effects of heptelidic acid?

A9: Heptelidic acid has demonstrated significant in vitro and in vivo effects, primarily attributed to its GAPDH inhibitory activity. In vitro: It inhibits the proliferation of various cancer cell lines, including leukemia [, ], thyroid cancer [], and melanoma []. It also affects the function of immune cells, specifically CD4+ T cells, influencing their differentiation and cytokine production [, ].In vivo: Studies using animal models have shown promising results. For example, HA has demonstrated efficacy against a B-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) model, showing increased survival time in treated mice []. Additionally, it has been shown to attenuate disease severity in a mouse model of multiple sclerosis (MS) [].

Q10: Are there any biomarkers being investigated for heptelidic acid treatment?

A10: The identification of reliable biomarkers for HA treatment is an ongoing area of research. These biomarkers could potentially help predict treatment efficacy, monitor therapeutic responses, and identify potential adverse effects [].

Q11: Are there any known mechanisms of resistance to heptelidic acid?

A11: Resistance to HA is a possibility, as seen with many therapeutic agents. Studies have identified mutations in the GAPDH gene, both within and distant from the active site, that can confer resistance to HA [, ].

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